
Tris(2,4,6-trifluorophenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,4,6-trifluorophenyl)borane is a metal-free catalyst known for its extensive applications in hydroboration reactions. This compound has demonstrated efficiency in the hydroboration of various unsaturated reagents, including alkynes, aldehydes, and imines. Its ability to function under ambient conditions with low catalyst loading makes it a valuable tool for organic chemists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trifluorophenyl)borane typically involves the reaction of boron trichloride with 2,4,6-trifluorophenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The use of boron trichloride and 2,4,6-trifluorophenyl lithium remains the core of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,4,6-trifluorophenyl)borane primarily undergoes hydroboration reactions. It is effective in the 1,2-hydroboration of unsaturated reagents such as alkynes, aldehydes, and imines .
Common Reagents and Conditions:
Major Products:
Alkynes: Vinyl boranes
Aldehydes: Borylated alcohols
Imines: Borylated amines
Wissenschaftliche Forschungsanwendungen
Tris(2,4,6-trifluorophenyl)borane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tris(2,4,6-trifluorophenyl)borane exerts its effects involves the activation of boron-hydrogen bonds, facilitating the addition of boron to unsaturated carbon bonds. This process is highly efficient and selective, often proceeding with syn-hydroboration . The compound’s Lewis acidic nature plays a crucial role in its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Tris(3,5-bis(trifluoromethyl)phenyl)borane
- Piers’ borane (HB(C6F5)2)
- Tris(pentafluorophenyl)borane
Comparison: Tris(2,4,6-trifluorophenyl)borane stands out due to its ability to catalyze hydroboration reactions under ambient conditions with low catalyst loading. Its metal-free nature is a significant advantage over traditional transition-metal catalysts like rhodium, palladium, and platinum . Additionally, it offers a broader substrate scope compared to some of its analogs .
Eigenschaften
Molekularformel |
C18H6BF9 |
|---|---|
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
tris(2,4,6-trifluorophenyl)borane |
InChI |
InChI=1S/C18H6BF9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6H |
InChI-Schlüssel |
HPKBFHDRGPIYAG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1F)F)F)(C2=C(C=C(C=C2F)F)F)C3=C(C=C(C=C3F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
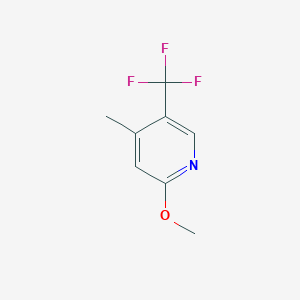

![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)
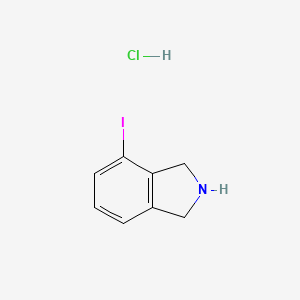
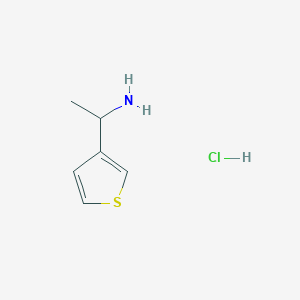
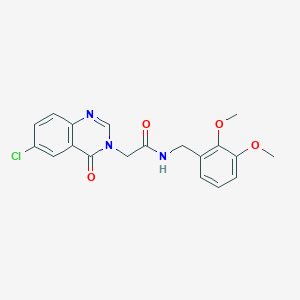
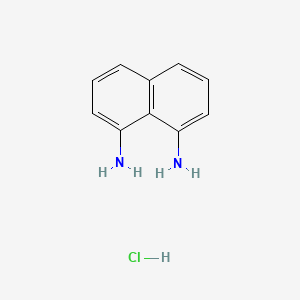
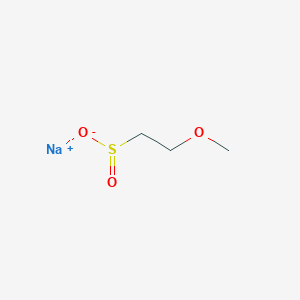

![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503246.png)

![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)
